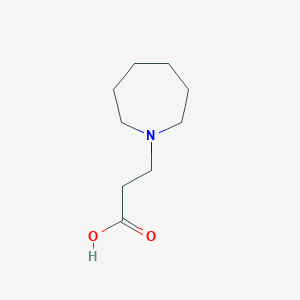![molecular formula C8H10N4S2 B117961 1,4-dimethyl-8-sulfanyl-6H-imidazo[4,5-e][1,4]diazepine-5-thione CAS No. 151251-44-4](/img/structure/B117961.png)
1,4-dimethyl-8-sulfanyl-6H-imidazo[4,5-e][1,4]diazepine-5-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-dimethyl-8-sulfanyl-6H-imidazo[4,5-e][1,4]diazepine-5-thione (also known as DIDS) is a chemical compound that has been extensively researched for its biochemical and physiological effects. DIDS is a heterocyclic organic compound, which is widely used in scientific research due to its unique chemical properties.
作用機序
The mechanism of action of DIDS is based on its ability to bind to specific sites on ion channels and transporters. DIDS binds to the extracellular domain of these proteins, and thus prevents the passage of ions or molecules through the channel or transporter. DIDS can also affect the conformation of the protein, and thus alter its activity. The exact mechanism of action of DIDS is still under investigation, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects
DIDS has been shown to have a wide range of biochemical and physiological effects. It can modulate the activity of cells and tissues by affecting the transport of ions and molecules across membranes. DIDS has been shown to inhibit the activity of chloride channels, anion exchangers, and bicarbonate transporters, which are involved in various physiological processes such as acid-base balance, cell volume regulation, and neuronal signaling.
実験室実験の利点と制限
DIDS has several advantages as a research tool. It is a potent inhibitor of several ion channels and transporters, and thus can be used to selectively modulate the activity of cells and tissues. DIDS is also relatively easy to synthesize and purify, and thus can be obtained in large quantities for research purposes. However, there are also some limitations to the use of DIDS in lab experiments. DIDS can have off-target effects on other proteins, and thus can affect multiple physiological processes simultaneously. DIDS can also be toxic to cells at high concentrations, and thus care must be taken to use appropriate concentrations in experiments.
将来の方向性
There are several future directions for research on DIDS. One area of research is to investigate the structure-function relationships of DIDS and its analogs, in order to better understand its mechanism of action and optimize its potency and selectivity. Another area of research is to investigate the role of DIDS in various physiological processes, such as neuronal signaling, immune function, and cancer progression. Finally, DIDS can be used as a lead compound for the development of new drugs that target ion channels and transporters, and thus have potential therapeutic applications.
合成法
DIDS can be synthesized by the reaction between 2,3-dichloroquinoxaline and thiourea in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. The purity and yield of the product can be improved by optimizing the reaction conditions and using high-quality starting materials.
科学的研究の応用
DIDS has been extensively used in scientific research as a tool to investigate the function of ion channels and transporters. DIDS is a potent inhibitor of several ion channels and transporters, including chloride channels, anion exchangers, and bicarbonate transporters. By inhibiting these channels and transporters, DIDS can modulate the activity of cells and tissues, and thus affect various physiological processes.
特性
CAS番号 |
151251-44-4 |
|---|---|
分子式 |
C8H10N4S2 |
分子量 |
226.3 g/mol |
IUPAC名 |
1,4-dimethyl-6,7-dihydroimidazo[4,5-e][1,4]diazepine-5,8-dithione |
InChI |
InChI=1S/C8H10N4S2/c1-11-4-10-7-6(11)8(14)9-3-5(13)12(7)2/h4H,3H2,1-2H3,(H,9,14) |
InChIキー |
AHVRRUQBKGMZKQ-UHFFFAOYSA-N |
異性体SMILES |
CN1C=NC2=C1C(=NCC(=S)N2C)S |
SMILES |
CN1C=NC2=C1C(=S)NCC(=S)N2C |
正規SMILES |
CN1C=NC2=C1C(=NCC(=S)N2C)S |
同義語 |
Imidazo[4,5-e][1,4]diazepine-5,8-dithione, 1,4,6,7-tetrahydro-1,4-dimethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



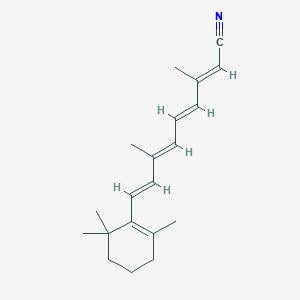
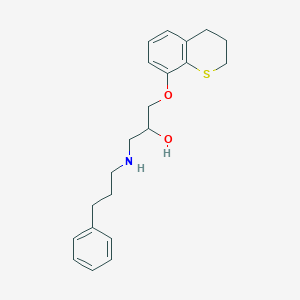
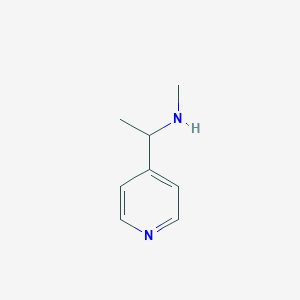
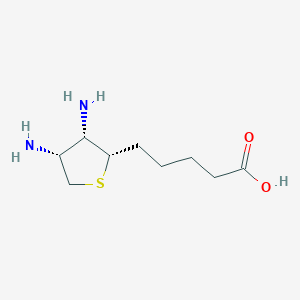
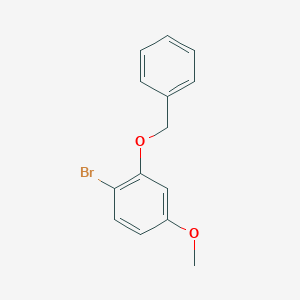
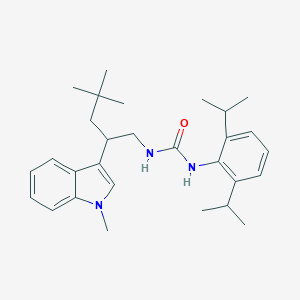
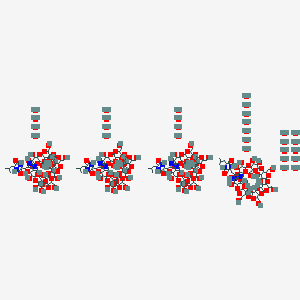
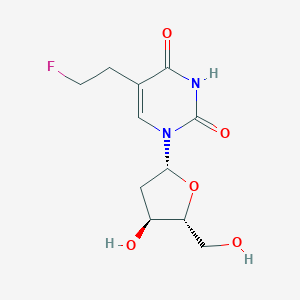

![1-[1-(1-Benzothiophen-2-yl)cyclohexyl]pyrrolidine](/img/structure/B117905.png)
![[(2S)-2,6-Diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B117906.png)

